1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 243.73 g/mol. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
The compound is identified by the CAS number 1189437-95-3 and is cataloged in various chemical databases, including PubChem and ChemicalBook . It falls under the broader classification of piperidinols, which are characterized by a piperidine ring with hydroxyl functional groups. The presence of the hydroxymethylphenyl group enhances its lipophilicity and biological activity.
The synthesis of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxypiperidine with 2-formylphenol under controlled conditions to yield the desired product.
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride can participate in various chemical reactions typical for piperidine derivatives, including:
In synthetic applications, this compound may also undergo:
The mechanism of action for 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It is hypothesized to modulate dopaminergic and serotonergic pathways, which could explain its potential therapeutic effects on mood disorders and anxiety .
The specific binding affinities and interactions with receptors are still under investigation, but preliminary studies suggest that it may act as an agonist or antagonist depending on the target receptor subtype.
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride exhibits several notable physical properties:
The chemical properties include:
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride has potential applications in:
This compound represents a promising area of study for researchers aiming to develop novel therapeutic agents with improved efficacy and safety profiles.
The molecular architecture of 1-(2-hydroxymethylphenyl)piperidin-4-ol hydrochloride embodies several key principles of rational drug design, leveraging the piperidine nucleus as a versatile pharmacophore. Piperidine derivatives constitute fundamental structural elements in approximately 20% of commercial pharmaceuticals, valued for their favorable pharmacokinetic properties, metabolic stability, and conformational flexibility enabling target engagement [6]. This specific derivative incorporates three critical modifications enhancing its druglikeness and target specificity:
Benzoylpiperidine Bioisosterism: The 1-(hydroxymethylphenyl)piperidine moiety functions as a strategic bioisostere for benzoylpiperidine – a validated "privileged structure" in medicinal chemistry. This scaffold replacement maintains the spatial orientation and electronic features necessary for receptor binding while potentially improving metabolic stability. The carbonyl group in classical benzoylpiperidines (e.g., ketanserin) serves as a hydrogen-bond acceptor critical for anchoring to targets like serotonin receptors. In this derivative, the benzylic alcohol (-CH₂OH) may act as a versatile hydrogen-bond donor/acceptor, offering complementary binding interactions [4].
Synergistic Functionalization: The C-4 hydroxyl group introduces a second hydrogen-bonding site and enhances polarity, potentially improving aqueous solubility and reducing nonspecific binding. This group also provides a synthetic handle for further derivatization (e.g., etherification, esterification). Concurrently, the ortho-positioned hydroxymethyl group on the phenyl ring creates opportunities for unique steric and electronic interactions with target proteins. Ortho substitution often restricts aryl ring rotation, potentially conferring conformational selectivity advantageous for binding specific receptor conformations [4] [7].
Salt Formation & Physicochemical Optimization: The hydrochloride salt formation, evidenced in related compounds like 4-phenylpiperidin-4-ol hydrochloride [1], improves crystallinity, thermal stability, and bioavailability by enhancing water solubility. This modification is particularly valuable for compounds intended for oral administration.
Table 1: Comparative Structural Features and Predicted Properties of Related Piperidine Derivatives
Compound Name | Key Structural Features | Hydrogen-Bonding Capacity | *Predicted logP ** | Therapeutic Relevance |
---|---|---|---|---|
1-(2-Hydroxymethylphenyl)piperidin-4-ol | Ortho-hydroxymethylphenyl, C4-OH | Donor: 2, Acceptor: 3 | ~1.8 | Neurological targets, Metabolic enzymes |
4-(4-Chlorophenyl)piperidin-4-ol [9] | Para-chlorophenyl, C4-OH | Donor: 1, Acceptor: 2 | ~2.3 | Haloperidol metabolite, NMDAR antagonist |
Benzoylpiperidine [4] | Carbonyl linkage, Unsubstituted phenyl | Donor: 0, Acceptor: 2 | ~2.1 | 5-HT2A antagonists (e.g., ketanserin) |
1-(4-Hydroxymethylphenyl)piperidin-4-ol [5] | Para-hydroxymethylphenyl, C4-OH | Donor: 2, Acceptor: 3 | ~1.7 | Synthetic intermediate |
*Calculated using fragment-based methods (e.g., Crippen’s method)
The structural adaptability of this scaffold is further demonstrated by its synthetic accessibility via established routes common to piperidine chemistry. Key methods applicable to its synthesis include:
Emerging research underscores the potential of structurally advanced piperidine derivatives, including 1-(2-hydroxymethylphenyl)piperidin-4-ol hydrochloride, in ameliorating complex disorders characterized by metabolic dysregulation and neuronal dysfunction. Patent literature reveals that closely related (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone derivatives function as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) – a pivotal enzyme regulating glucocorticoid activation in tissues like liver and adipose. Inhibiting 11β-HSD1 reduces intracellular cortisol levels, thereby improving insulin sensitivity and counteracting pathological gluconeogenesis, making it a validated target for type 2 diabetes (T2D) and metabolic syndrome [3]. While the exact biological data for 1-(2-hydroxymethylphenyl)piperidin-4-ol hydrochloride requires further elucidation, its structural similarity to these patented 11β-HSD1 inhibitors suggests a plausible mechanism of action involving enzyme inhibition.
Beyond metabolic applications, the scaffold demonstrates inherent neuropharmacological potential attributable to several mechanisms:
Receptor Interactions: The benzylpiperidine/piperidine motif is integral to numerous neuropsychiatric drugs (e.g., donepezil, haloperidol metabolites like 4-(4-chlorophenyl)piperidin-4-ol [9]). This suggests inherent affinity for CNS targets, including neurotransmitter receptors (dopaminergic, serotonergic, sigma receptors) and acetylcholinesterase. The ortho-hydroxymethyl modification could refine receptor subtype selectivity or blood-brain barrier penetration relative to simpler phenylpiperidines.
Anti-neuroinflammatory Effects: Chronic neuroinflammation driven by microglia and astrocytes is a hallmark of neurodegeneration. Piperidine-based compounds can modulate inflammatory cascades in glial cells, potentially interrupting cycles of neuronal damage [2] [4].
Table 2: Therapeutic Targets and Disease Implications for Piperidine Derivatives
Therapeutic Area | Molecular Target/Pathway | Relevant Piperidine Analogs | Potential Impact of 1-(2-Hydroxymethylphenyl) Derivative |
---|---|---|---|
Metabolic Disorders | 11β-HSD1 Inhibition | US8642621B2 Compounds [3] | Improved insulin sensitivity, hepatic glucose control |
Neurodegenerative Diseases | Mitochondrial complex protection | Haloperidol metabolites [9] | Counteracting bioenergetic deficit in neurons |
Cognitive Impairment | Cholinergic receptors/AChE | Donepezil analogs [4] [6] | Enhanced cognition via acetylcholine modulation |
Neuropsychiatric Disorders | Dopamine/Serotonin receptors | Ketanserin (benzoylpiperidine) [4] | Potential antipsychotic/mood stabilizing effects |
Stroke/Ischemia | NMDA receptor modulation | 4-(4-Chlorophenyl)piperidin-4-ol [9] | Neuroprotection against excitotoxicity |
The convergence of metabolic and neurological pathologies – exemplified by insulin resistance exacerbating Alzheimer's pathology ("Type 3 Diabetes") – highlights the therapeutic promise of dual-targeting scaffolds. 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride, with its capacity to potentially inhibit 11β-HSD1 and protect neurons, represents a rational approach to such polypharmacology. Research indicates that 11β-HSD1 is overexpressed in Alzheimer's hippocampus, linking glucocorticoids to amyloidogenesis and tau phosphorylation [3]. Thus, this compound class could simultaneously address hyperglycemia, neuroinflammation, and cognitive decline.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: